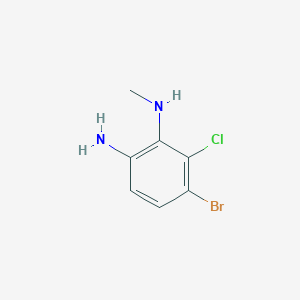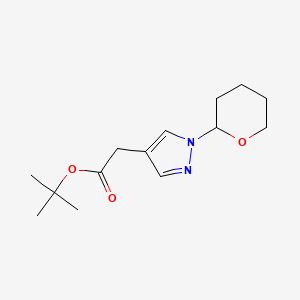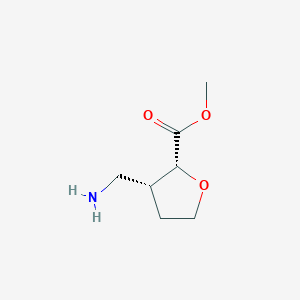
2,5,6-Trichloronicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trichloronicotinohydrazide is an organic compound that belongs to the class of chlorinated nicotinohydrazides It is characterized by the presence of three chlorine atoms attached to the nicotinohydrazide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloronicotinohydrazide typically involves the chlorination of nicotinohydrazide. One common method is the reaction of nicotinohydrazide with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Trichloronicotinohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of trichloronicotinic acid.
Reduction: Formation of dihydronicotinohydrazide derivatives.
Substitution: Formation of various substituted nicotinohydrazides.
Wissenschaftliche Forschungsanwendungen
2,5,6-Trichloronicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2,5,6-Trichloronicotinohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved in these effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5-Trichloropyridine
- 2,4,6-Trichloropyrimidine
- 2,5-Dichloronicotinohydrazide
Uniqueness
2,5,6-Trichloronicotinohydrazide is unique due to the specific positioning of the chlorine atoms on the nicotinohydrazide structure. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C6H4Cl3N3O |
|---|---|
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
2,5,6-trichloropyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H4Cl3N3O/c7-3-1-2(6(13)12-10)4(8)11-5(3)9/h1H,10H2,(H,12,13) |
InChI-Schlüssel |
QBOJXAHFDMQVSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2,6-dimethoxy-4-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1alpha,3aalpha,4alpha,6aalpha)]-](/img/structure/B13653758.png)


![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)



![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)
![1,18-Dihydroxy-12-{1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0,4,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13653808.png)


![(S)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13653818.png)
